4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
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Overview
Description
4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit anticancer activity . They have been tested against human cancer cell lines including MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian) and demonstrated moderate to high activity .
Mode of Action
Compounds with similar structures have shown to inhibit the growth of various cancer cell lines . The compound’s interaction with its targets likely leads to changes that inhibit the proliferation of these cancer cells.
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell proliferation, apoptosis, or other processes critical to cancer cell survival and growth .
Result of Action
The result of the compound’s action is likely the inhibition of cancer cell growth, given its potential anticancer activity . This is inferred from the reported activity of similar compounds against various cancer cell lines .
Biochemical Analysis
Cellular Effects
The compound has been tested for its effects on various types of cells and cellular processes . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of the compound is complex and multifaceted. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
The compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Biological Activity
The compound 4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound features several functional groups including:
- A benzo[d]thiazole moiety, known for its diverse biological activities.
- An azetidine ring, which contributes to its structural complexity and potential bioactivity.
- A pyridine derivative that may influence its interaction with biological targets.
Pharmacological Properties
Recent studies have highlighted various biological activities of compounds related to this structure, particularly focusing on the benzothiazole and azetidine components.
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor activity. For instance, compounds similar to the one have shown the ability to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated IC50 values as low as 6.26 µM against specific cancer types, suggesting potent antitumor effects .
Antimicrobial Activity
Benzothiazole derivatives have also been noted for their antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring is often associated with enhanced antibacterial activity .
Anti-inflammatory Effects
Compounds with similar structures have been evaluated for anti-inflammatory activity. In particular, some derivatives demonstrated the ability to reduce inflammation in animal models, indicating potential therapeutic applications in treating inflammatory diseases .
The biological activity of This compound can be attributed to several mechanisms:
- DNA Interaction : Some benzothiazole derivatives bind to DNA, inhibiting replication and transcription processes in cancer cells .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival pathways.
- Apoptosis Induction : There is evidence suggesting that similar compounds can induce apoptosis in tumor cells through mitochondrial pathways .
Case Studies
Several studies have been conducted to assess the biological activity of related compounds:
- Antimalarial Activity : A derivative showed significant efficacy against Plasmodium falciparum in vitro and extended survival in murine models infected with malaria .
- Cytotoxicity Studies : Compounds were tested against various human cancer cell lines (e.g., HCC827 and NCI-H358), showing promising results with low cytotoxicity at effective concentrations .
Data Table: Summary of Biological Activities
Activity Type | Related Compounds | IC50 (µM) | Notes |
---|---|---|---|
Antitumor | Benzothiazoles | 6.26 | Effective against HCC827 cell line |
Antimicrobial | Benzothiazoles | Varies | Active against both Gram-positive and negative bacteria |
Anti-inflammatory | Various derivatives | N/A | Reduced inflammation in animal models |
Antimalarial | Benzothiazole hydrazones | N/A | Significant suppression of Plasmodium growth |
Properties
IUPAC Name |
4-[1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-13-8-15(9-19(25)24(13)14-6-7-14)27-16-10-23(11-16)20(26)12-28-21-22-17-4-2-3-5-18(17)29-21/h2-5,8-9,14,16H,6-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATULEKTACSHFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CSC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.